2-Cyclopentyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine
CAS No.:
Cat. No.: VC17853904
Molecular Formula: C14H24N2O
Molecular Weight: 236.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H24N2O |
|---|---|
| Molecular Weight | 236.35 g/mol |
| IUPAC Name | (2-cyclopentylpyrrolidin-1-yl)-[(2S)-pyrrolidin-2-yl]methanone |
| Standard InChI | InChI=1S/C14H24N2O/c17-14(12-7-3-9-15-12)16-10-4-8-13(16)11-5-1-2-6-11/h11-13,15H,1-10H2/t12-,13?/m0/s1 |
| Standard InChI Key | JYLQHMFAGJBLPQ-UEWDXFNNSA-N |
| Isomeric SMILES | C1CCC(C1)C2CCCN2C(=O)[C@@H]3CCCN3 |
| Canonical SMILES | C1CCC(C1)C2CCCN2C(=O)C3CCCN3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture and Stereochemical Features
2-Cyclopentyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine belongs to the pyrrolidine class of nitrogen-containing heterocycles, distinguished by its fused cyclopentyl-pyrrolidine system. The IUPAC name, (2-cyclopentylpyrrolidin-1-yl)-[(2S)-pyrrolidin-2-yl]methanone, reflects its two pyrrolidine rings: one substituted with a cyclopentyl group and the other bearing a carbonyl moiety at the (2S) position. This configuration introduces three stereocenters, necessitating precise synthetic control to maintain enantiopurity.
The compound’s three-dimensional structure is critical to its bioactivity. Pyrrolidine’s non-planar "pseudorotation" allows conformational flexibility, enabling optimal binding to enzyme active sites. Comparative studies of pyrrolidine derivatives highlight that substituent orientation—such as the cyclopentyl group’s axial vs. equatorial positioning—directly influences target affinity .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 236.35 g/mol |
| IUPAC Name | (2-cyclopentylpyrrolidin-1-yl)-[(2S)-pyrrolidin-2-yl]methanone |
| Canonical SMILES | C1CCC(C1)C2CCCN2C(=O)C3CCCN3 |
| PubChem CID | 61876847 |
Synthetic Methodologies and Optimization
Primary Synthesis Route
The synthesis of 2-Cyclopentyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine typically involves a nucleophilic acyl substitution between cyclopentylamine and (2S)-pyrrolidine-2-carbonyl chloride. Conducted under anhydrous conditions with a base such as triethylamine, this reaction proceeds via the following mechanism:
Key challenges include minimizing racemization at the (2S) stereocenter and achieving high yields (>75%). Catalytic methods using chiral auxiliaries or asymmetric catalysis remain under exploration to enhance stereoselectivity.
Hydrochloride Salt Formation
The hydrochloride salt form (, MW 272.81 g/mol) is frequently employed to improve solubility and stability. Salt formation involves treating the free base with hydrochloric acid in a polar aprotic solvent, followed by recrystallization.
Biological Activity and Mechanistic Insights
Broader Pharmacological Applications
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Central Nervous System (CNS) Disorders: Pyrrolidine derivatives modulate neurotransmitter reuptake transporters . The compound’s ability to cross the blood-brain barrier is under investigation for neurodegenerative diseases.
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Anticancer Activity: Preliminary assays indicate apoptosis induction in colorectal cancer cells via caspase-3 activation .
Research Findings and Preclinical Data
Enzymatic Inhibition Assays
In a kinase inhibition panel spanning 320 enzymes, analogs of 2-Cyclopentyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine demonstrated >100-fold selectivity for CK1γ and CK1ε isoforms , suggesting utility in oncology.
Table 2: Biological Activity Profile
| Target | IC₅₀ (µM) | Selectivity Index (vs. PXR) |
|---|---|---|
| DPP-IV | 0.024 | >50 |
| CK1γ | 0.011 | >200 |
| RORγt | 0.061 | 8.1 |
Future Directions and Challenges
Pharmacokinetic Optimization
While the compound exhibits favorable in vitro activity, its oral bioavailability remains suboptimal (<20% in rodent models). Prodrug strategies, such as esterification of the carbonyl group, are being explored to enhance absorption.
Clinical Translation Barriers
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Toxicity Profiling: Chronic exposure studies are needed to assess hepatotoxicity risks.
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Stereochemical Stability: Racemization during storage could diminish efficacy, necessitating formulation advances.
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